3-Hydroxy-5-isopropylbenzonitrile
Description
3-Hydroxy-5-isopropylbenzonitrile is a benzonitrile derivative featuring a hydroxyl group (-OH) at the 3-position and an isopropyl (-CH(CH₃)₂) substituent at the 5-position of the aromatic ring. The nitrile (-C≡N) group at the benzonitrile core confers electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-hydroxy-5-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H11NO/c1-7(2)9-3-8(6-11)4-10(12)5-9/h3-5,7,12H,1-2H3 |
InChI Key |
AATYIHYPVZFJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(propan-2-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 3-Hydroxy-5-(propan-2-yl)benzonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of phase transfer catalysts and ionic liquids can also enhance the efficiency of the synthesis process by promoting better mixing and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(propan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isopropyl bromide in the presence of potassium carbonate and DMF.
Major Products Formed
Oxidation: 3-Oxo-5-(propan-2-yl)benzonitrile.
Reduction: 3-Hydroxy-5-(propan-2-yl)benzylamine.
Substitution: Various substituted benzonitriles depending on the reagent used.
Scientific Research Applications
3-Hydroxy-5-(propan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(propan-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
| Compound | Substituents | Key Functional Groups |
|---|---|---|
| 3-Hydroxy-5-isopropylbenzonitrile | -OH (3), -CH(CH₃)₂ (5), -C≡N | Hydroxyl, nitrile, isopropyl |
| 3-Hydroxybenzonitrile | -OH (3), -C≡N | Hydroxyl, nitrile |
| 5-Isopropylbenzonitrile | -CH(CH₃)₂ (5), -C≡N | Nitrile, isopropyl |
| 4-Hydroxy-3-methylbenzonitrile | -OH (4), -CH₃ (3), -C≡N | Hydroxyl, nitrile, methyl |
Key Observations :
- The hydroxyl group in this compound enhances hydrogen-bonding capacity and acidity (pKa ~8–10) compared to non-hydroxylated analogs like 5-Isopropylbenzonitrile.
- The nitrile group stabilizes the aromatic ring via electron withdrawal, directing electrophilic substitution to meta/para positions.
Spectroscopic Comparison
Hypothetical data for this compound are inferred from benzonitrile analogs and contrasted with (Compound-d):
Key Differences :
- Compound-d’s thiol (-SH) and methoxy (-OCH₃) groups produce distinct IR/NMR signals (e.g., -SH at ~624 cm⁻¹) absent in benzonitriles.
Research Implications :
- The hydroxyl group improves aqueous solubility compared to 5-Isopropylbenzonitrile, making this compound more suitable for polar solvents in pharmaceutical formulations.
- The isopropyl group may enhance binding to hydrophobic enzyme pockets, as seen in agrochemical nitriles like herbicides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
